8-Furan-2-yl-2-morpholin-4-ylchromen-4-one
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Overview
Description
8-furan-2-yl-2-morpholin-4-ylchromen-4-one is a heterocyclic compound that features a furan ring, a morpholine ring, and a chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-furan-2-yl-2-morpholin-4-ylchromen-4-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the chromenone core, converting it into a dihydrochromenone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
8-furan-2-yl-2-morpholin-4-ylchromen-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses
Mechanism of Action
The mechanism of action of 8-furan-2-yl-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and chromenone core are crucial for binding to these targets, while the morpholine ring enhances solubility and bioavailability. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one: This compound features a dibenzofuran ring instead of a furan ring, which may alter its electronic properties and biological activity.
8-furan-2-yl-2-piperidin-4-ylchromen-4-one: This compound has a piperidine ring instead of a morpholine ring, which can affect its solubility and interaction with biological targets
Uniqueness
8-furan-2-yl-2-morpholin-4-ylchromen-4-one is unique due to the combination of its furan ring, morpholine ring, and chromenone core. This combination imparts distinct electronic properties and biological activities, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H15NO4 |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
8-(furan-2-yl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C17H15NO4/c19-14-11-16(18-6-9-20-10-7-18)22-17-12(14)3-1-4-13(17)15-5-2-8-21-15/h1-5,8,11H,6-7,9-10H2 |
InChI Key |
KEXLPFOPRBRYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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